4-Chloro-1H-pyrrole-2-carbaldehyde
Overview
Description
4-Chloro-1H-pyrrole-2-carbaldehyde is a compound with the molecular formula C5H4ClNO . It is a pale yellow to yellowish powder that belongs to the class of pyrroles. It is widely used as an intermediate in the synthesis of a broad range of potential products, including novel antitumor and antimicrobial agents, and polymer materials.
Synthesis Analysis
The synthesis of pyrrole derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, often involves the condensation of glucose and amino acid derivatives in vitro . Various synthetic strategies have been reported, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrole rings .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a chlorine atom attached at the 4-position and a formyl group (carbaldehyde) at the 2-position .
Chemical Reactions Analysis
Pyrrole derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, can undergo various chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole synthesis, a reaction that involves the condensation of a 1,4-diketone or α-aminoketone to yield a pyrrole .
Physical And Chemical Properties Analysis
4-Chloro-1H-pyrrole-2-carbaldehyde has an average mass of 129.544 Da and a monoisotopic mass of 128.998138 Da .
Scientific Research Applications
Synthesis and Reactivity
4-Chloro-1H-pyrrole-2-carbaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactivity. For instance, the compound has been employed in regioselective reactions with nucleophiles, leading to the formation of methylene-substituted pyrroles and 5-substituted pyrroles, demonstrating its versatility in synthetic chemistry (Zaytsev et al., 2005). Additionally, its derivative, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, has been used as a ligand in coordination chemistry, resulting in clusters that exhibit single-molecule magnetic behavior, highlighting its potential in materials science (Giannopoulos et al., 2014).
Anion Binding Properties
Tetrakis(1H-pyrrole-2-carbaldehyde) receptors have been synthesized and demonstrated significant anion binding properties. These receptors can be electronically tuned to display a high affinity for specific anions such as dihydrogenphosphate and pyrophosphate, making them useful in the development of sensory applications in environmental and biological contexts (Deliomeroglu et al., 2014).
Expanded Porphyrins Synthesis
The synthesis of expanded porphyrins, important compounds in the field of supramolecular chemistry, has been facilitated by the use of 4-chloro-1H-pyrrole-2-carbaldehyde derivatives. These expanded porphyrins are synthesized through condensation reactions, leading to the formation of [26]hexaphyrin and its derivatives, which are of interest due to their unique photophysical properties (Maes et al., 2005).
Pharmaceutical Intermediate Synthesis
1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a derivative of 4-chloro-1H-pyrrole-2-carbaldehyde, has been synthesized and identified as a crucial intermediate in the development of small molecule anticancer drugs. This highlights the compound's importance in medicinal chemistry and drug development (Wang et al., 2017).
Heterocyclic Compounds Synthesis
4-Chloro-1H-pyrrole-2-carbaldehyde has been utilized in the synthesis of diverse heterocyclic compounds, including pyrroles, pyrazoles, and pyridines, through various synthetic methodologies. These compounds have applications in materials science, pharmaceuticals, and as ligands in coordination chemistry, demonstrating the broad utility of 4-chloro-1H-pyrrole-2-carbaldehyde in organic synthesis (Singh et al., 2014).
Future Directions
properties
IUPAC Name |
4-chloro-1H-pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJKVFXJNGRIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506523 | |
Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrole-2-carbaldehyde | |
CAS RN |
33515-58-1 | |
Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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